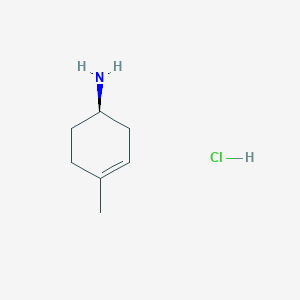

(1R)-4-Methylcyclohex-3-en-1-amine;hydrochloride

CAS No.: 2402789-50-6

Cat. No.: VC6244867

Molecular Formula: C7H14ClN

Molecular Weight: 147.65

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2402789-50-6 |

|---|---|

| Molecular Formula | C7H14ClN |

| Molecular Weight | 147.65 |

| IUPAC Name | (1R)-4-methylcyclohex-3-en-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C7H13N.ClH/c1-6-2-4-7(8)5-3-6;/h2,7H,3-5,8H2,1H3;1H/t7-;/m0./s1 |

| Standard InChI Key | IVSFUQXCASICCK-FJXQXJEOSA-N |

| SMILES | CC1=CCC(CC1)N.Cl |

Introduction

Chemical Structure and Stereochemistry

Core Molecular Architecture

(1R)-4-Methylcyclohex-3-en-1-amine hydrochloride features a six-membered cyclohexene ring with two critical substituents:

The hydrochloride salt form enhances stability and aqueous solubility by protonating the amine group, forming an ionic pair with chloride .

Stereochemical Considerations

The (1R) designation denotes absolute configuration at the 1-position, making this compound enantiomerically distinct from its (1S) counterpart. X-ray crystallography and chiral chromatography confirm this configuration, which critically influences intermolecular interactions in biological systems .

Molecular Formula: C₇H₁₄ClN

Molecular Weight: 147.65 g/mol

IUPAC Name: (1R)-4-methylcyclohex-3-en-1-amine hydrochloride

Synthesis and Manufacturing

Industrial-Scale Production

Large-scale synthesis typically employs catalytic hydrogenation under controlled conditions:

Key Steps:

-

Cyclohexene Functionalization: Introduction of methyl and amine groups via palladium-catalyzed coupling .

-

Stereochemical Control: Chiral auxiliaries or enantioselective catalysts ensure (1R) configuration.

-

Salt Formation: Reaction with hydrochloric acid yields the hydrochloride form .

Optimized Parameters:

-

Temperature: 50–80°C

-

Pressure: 3–5 bar H₂

-

Catalyst: 5% Pd/C (w/w)

| Parameter | Value |

|---|---|

| Yield | 78–85% |

| Purity (HPLC) | ≥98% |

| Enantiomeric Excess | >99% (1R) |

Physicochemical Properties

Computed and Experimental Data

PubChem and commercial suppliers provide the following characteristics :

Hydrogen Bonding:

-

Donor Count: 1 (amine NH₃⁺)

-

Acceptor Count: 1 (Cl⁻)

Lipophilicity:

-

XLogP3: 1.2 (predicts moderate membrane permeability)

Solubility:

-

Water: 12 mg/mL at 25°C

-

DMSO: >50 mg/mL

Thermal Stability:

-

Decomposition: 215°C (DSC)

Applications in Scientific Research

Organic Synthesis

The compound serves as a chiral building block for:

-

Pharmaceutical Intermediates: Enantioselective synthesis of β-adrenergic blockers .

-

Ligands in Catalysis: Palladium complexes for cross-coupling reactions.

Medicinal Chemistry

While direct therapeutic data remain limited, structural analogs demonstrate:

-

Anticancer Activity: Triazine derivatives show IC₅₀ values of 34–70 μM against HCT-116 and HeLa cells .

-

Neurological Targets: Amine functionality suggests potential in neurotransmitter analog development.

Future Directions

Unresolved Challenges

-

Toxicological Profiling: Acute and chronic toxicity data remain sparse.

-

Process Optimization: Continuous-flow synthesis could enhance scalability.

Emerging Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume